The compound is classified under the category of antipsychotic agents, specifically as a butyrophenone derivative. Its chemical structure features a piperazine ring, which contributes to its biological activity. (+)-Butaclamol is synthesized from various precursors and has been studied extensively for its interactions with neurotransmitter systems, particularly dopamine receptors.
The synthesis of (+)-Butaclamol involves several steps, typically starting from simpler piperazine derivatives. A common method includes the use of cyclization reactions to form the piperazine core followed by functional group modifications to achieve the desired pharmacophore.
Key steps in the synthesis may include:
The molecular formula of (+)-Butaclamol is CHClNO, and it has a molecular weight of approximately 348.89 g/mol. The structure consists of a butyrophenone moiety linked to a piperazine ring, which imparts significant biological activity.
(+)-Butaclamol undergoes various chemical reactions that are essential for its pharmacological activity. Notably, it interacts with dopamine receptors, leading to its antipsychotic effects.
Key reactions include:
Research indicates that the compound may also participate in redox reactions under certain conditions, affecting its stability and reactivity .
The primary mechanism of action for (+)-Butaclamol involves antagonism at dopamine D2 receptors in the central nervous system. This action helps alleviate symptoms of schizophrenia by modulating dopaminergic signaling.
(+)-Butaclamol displays several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for quantification and purity assessment of (+)-Butaclamol in pharmaceutical formulations .
The primary application of (+)-Butaclamol is in the treatment of schizophrenia, where it serves as an effective antipsychotic agent. Additionally, its unique structure allows for:
(+)-Butaclamol is the pharmacologically active enantiomer of the racemic compound butaclamol, characterized by three chiral centers with absolute configurations 3S, 4aS, and 13bS [9]. This specific stereochemistry forces the molecule into a rigid tricyclic framework comprising a benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline backbone [4] [6]. The tert-butyl group at position C3 and the hydroxyl group at C3 adopt fixed spatial orientations essential for dopamine receptor affinity. X-ray crystallographic studies confirm that this configuration optimally positions key pharmacophores: (i) the basic nitrogen atom (N2) for protonation, (ii) the hydroxyl group for hydrogen bonding, and (iii) the aromatic rings for hydrophobic interactions [6].
The rigidity conferred by this stereochemistry distinguishes (+)-butaclamol from flexible neuroleptics like haloperidol. Molecular modeling reveals that the S-configuration at C13b orients ring C perpendicular to the tricyclic system, enabling complementary binding to the dopamine D2 receptor's orthosteric site [4] [6]. This geometric precision underpins its 1,000-fold greater affinity for D2-like receptors compared to the inactive (-)-enantiomer [9] [10].
The original synthesis of (±)-butaclamol, reported by Bruderlein et al. (1975), involves a 15-step sequence starting with a Robinson annulation to construct the tricyclic core, followed by a Grignard addition to introduce the tert-butyl group [1] [4]. Key challenges included controlling stereochemistry at ring junctions and achieving regioselective functionalization. The racemic product was resolved via diastereomeric salt formation using (+)-tartaric acid, yielding enantiopure (+)-butaclamol [5].
Optimization strategies focused on enhancing synthetic efficiency and exploring structure-activity relationships (SAR):
Table 1: Neuroleptic Activity of Butaclamol Analogues
Compound | Modification | D2R Affinity (IC50, nM) | Relative Potency |
---|---|---|---|
(+)-Butaclamol | None | 1.2 ± 0.3 | 1.0 (Reference) |
Isobutaclamol | Altered ring fusion | 1.5 ± 0.4 | 0.95 |
C3-Methyl Analogue | tert-Butyl → Methyl | >1000 | <0.001 |
Table 2: Key Optimization Strategies for Synthesis
Strategy | Method | Impact |
---|---|---|
Enantiomeric Resolution | Diastereomeric salt crystallization | >99% ee of (+)-enantiomer [5] |
Ring Fusion Optimization | Benzo[5,6]cyclohepta expansion | Maintained potency with simplified synthesis [6] |
C3 Functionalization | tert-Butyl retention | Critical for receptor binding [6] |
(+)-Butaclamol (C25H31NO, MW 361.53 g/mol) is a lipophilic base with calculated partition coefficient XLogP = 4.84 and topological polar surface area (TPSA) of 23.47 Ų [9]. These properties favor blood-brain barrier permeability, aligning with its CNS activity. The hydrochloride salt (C25H32ClNO, MW 397.99 g/mol) is the standard research form, exhibiting:
Stability studies reveal:
Table 3: Key Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 361.53 g/mol (free base) | Calculated from formula [9] |
Hydrogen Bond Donors | 1 (OH group) | CDK-based calculation [9] |
Hydrogen Bond Acceptors | 2 (N, O) | CDK-based calculation [9] |
Rotatable Bonds | 1 (tert-butyl rotation) | Conformationally restricted [9] |
Lipinski Violations | 0 | Drug-like properties [9] |
Melting Point (HCl salt) | 300°C | Decomposition observed [5] |
Conformational Stability: Nuclear magnetic resonance (NMR) studies confirm minimal flexibility due to fused ring systems. The hydroxyl group forms an intramolecular hydrogen bond with N2, stabilizing the trans-decalin-like conformation [6]. This rigidity correlates with high receptor selectivity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7